5-Methoxy-1,4-dihydronaphthalene
Overview
Description
5-Methoxy-1,4-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a methoxy group (-OCH₃) attached to the fifth position of the 1,4-dihydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,4-dihydronaphthalene typically involves the reduction of naphthalene derivatives. One common method is the Birch reduction, where naphthalene is reduced using lithium or sodium in liquid ammonia, followed by methylation to introduce the methoxy group . Another approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Birch reduction processes or catalytic hydrogenation methods. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can yield fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions are typical for introducing new substituents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Scientific Research Applications
5-Methoxy-1,4-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,4-dihydronaphthalene involves its interaction with various molecular targets. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
1,4-Dihydronaphthalene: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Hydroxy-1,4-dihydronaphthalene: Contains a hydroxyl group instead of a methoxy group, leading to variations in reactivity and applications.
1,4-Dimethylnaphthalene: Features methyl groups instead of a methoxy group, affecting its chemical behavior and uses.
Uniqueness: 5-Methoxy-1,4-dihydronaphthalene is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its analogs. This functional group also imparts specific electronic properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-methoxy-1,4-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMHLJCHQKQLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568707 | |
Record name | 5-Methoxy-1,4-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36230-47-4 | |
Record name | 5-Methoxy-1,4-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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